Welcome to the BenchChem Online Store!
molecular formula C12H17NO4 B8545418 1-(Benzyloxy)-3-methyl-3-nitrobutan-2-ol

1-(Benzyloxy)-3-methyl-3-nitrobutan-2-ol

Cat. No. B8545418
M. Wt: 239.27 g/mol
InChI Key: YKXIRAOPPZDGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09248117B2

Procedure details

1,1,3,3-Tetramethylguanidine (620 μL, 5 mmol) was added slowly to a cold, 0° C., stirring solution of benzyloxy acetaldehyde (4.6 g, 31 mmol) and 2-nitropropane (30 mL, 333 mmol) in 100 mL of anhydrous THF. The reaction was stirred at 0° C. for ten minutes then allowed to warm to room temperature and stirred for 18 hours. The reaction was concentrated under reduced pressure and the product purified by column chromatography (5 to 50% ethyl acetate in hexanes) to give the title compound as a clear liquid (6.4 g, 27 mmol, 84%). 1H NMR (CDCl3, 400 MHz) δ 1.58 (s, 3H), 1.63 (s, 2H), 2.87-2.89 (d, J=5.0 Hz, 1H), 3.48-3.53 (dd, 6.8, 9.8 Hz, 1H), 3.60-3.63 (dd, J=4.5, 9.8 Hz, 1H) 4.29-4.33 (m, 1H), 4.57 (s, 2H), 7.32-7.39 (m, 5H). LRMS (ESI/APCI) m/z 238 [M−H+].
Quantity
620 μL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
CN(C)C(N(C)C)=N.[CH2:9]([O:16][CH2:17][CH:18]=[O:19])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N+:20]([CH:23]([CH3:25])[CH3:24])([O-:22])=[O:21]>C1COCC1>[CH2:9]([O:16][CH2:17][CH:18]([OH:19])[C:23]([CH3:25])([N+:20]([O-:22])=[O:21])[CH3:24])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
620 μL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=O
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product purified by column chromatography (5 to 50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C(C)([N+](=O)[O-])C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27 mmol
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.